molecular formula C11H15BClFN2O2 B7954834 (1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride

(1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride

Cat. No.: B7954834
M. Wt: 272.51 g/mol
InChI Key: KZTDJWPNWAURLE-UHFFFAOYSA-N
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Description

(1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzodiazole ring, which is further substituted with a butyl group and a fluorine atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the construction of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions. This step often involves the use of butyl halides in the presence of a strong base.

    Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in various substitution reactions, particularly at the fluorine or butyl positions.

    Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or nucleophiles.

    Coupling: Palladium catalysts and bases such as potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Alkylated or arylated derivatives.

    Coupling: Biaryl or bialkyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride is used as a building block in organic synthesis. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex molecules.

Biology

In biological research, this compound is used in the development of fluorescent probes and sensors. The benzodiazole ring system can be modified to create compounds that fluoresce under specific conditions, aiding in the detection of biological molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to act as a molecular probe or inhibitor. The benzodiazole ring system can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Butyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The butyl group enhances its lipophilicity, while the fluorine atom increases its metabolic stability. These features make it particularly suitable for applications in drug development and material science.

Properties

IUPAC Name

(1-butyl-6-fluorobenzimidazol-5-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFN2O2.ClH/c1-2-3-4-15-7-14-10-5-8(12(16)17)9(13)6-11(10)15;/h5-7,16-17H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTDJWPNWAURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)CCCC)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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